1-Chloro-6-(chloromethyl)-2-methoxynaphthalene
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Overview
Description
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a chlorine atom at the first position, a chloromethyl group at the sixth position, and a methoxy group at the second position on the naphthalene ring. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon known for its stability and aromatic properties.
Preparation Methods
The synthesis of 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene can be achieved through various synthetic routes. One common method involves the chlorination of 2-methoxynaphthalene followed by the introduction of a chloromethyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination.
Industrial production methods may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The purity of the final product is often enhanced through recrystallization or distillation techniques.
Chemical Reactions Analysis
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-chloro-6-(methyl)-2-methoxynaphthalene using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 1-Chloro-6-(chloromethyl)-2-methoxynaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Chloro-6-(chloromethyl)-2-methoxynaphthalene can be compared with other similar compounds such as:
1-Chloro-2-methoxynaphthalene: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Chloro-6-methyl-2-methoxynaphthalene:
2-Chloro-6-(chloromethyl)naphthalene: Lacks the methoxy group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H10Cl2O |
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Molecular Weight |
241.11 g/mol |
IUPAC Name |
1-chloro-6-(chloromethyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10Cl2O/c1-15-11-5-3-9-6-8(7-13)2-4-10(9)12(11)14/h2-6H,7H2,1H3 |
InChI Key |
UNQISRRBCIHICA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)CCl)Cl |
Origin of Product |
United States |
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